

# An In-depth Technical Guide on the Toxicological Properties of Sodium Hexafluoroantimonate

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## Compound of Interest

Compound Name: Sodium hexafluoroantimonate

Cat. No.: B100954

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Disclaimer: Limited toxicological data is available for **sodium hexafluoroantimonate** specifically. This guide extrapolates information from studies on related antimony and fluoride compounds. All data and methodologies should be considered in this context, and further research on **sodium hexafluoroantimonate** is warranted.

## Introduction

**Sodium hexafluoroantimonate** ( $\text{NaSbF}_6$ ) is an inorganic compound used in various industrial applications. Due to its composition, its toxicological profile is determined by the combined effects of the sodium cation, the hexafluoroantimonate anion ( $\text{SbF}_6^-$ ), and its dissociation products, primarily antimony and fluoride ions. This guide provides a comprehensive overview of the known and anticipated toxicological properties of **sodium hexafluoroantimonate**, drawing from data on analogous compounds to inform researchers, scientists, and drug development professionals.

## Physicochemical Properties

| Property         | Value                               | Reference |
|------------------|-------------------------------------|-----------|
| Chemical Formula | NaSbF <sub>6</sub>                  |           |
| Molecular Weight | 258.74 g/mol                        |           |
| Appearance       | White to off-white powder or chunks |           |
| Solubility       | Slightly soluble in water           |           |
| Density          | 3.375 g/mL at 25 °C                 |           |

## Toxicological Profile Summary

**Sodium hexafluoroantimonate** is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. The primary health hazards are associated with the toxicity of antimony and fluoride.

## Acute Toxicity

No specific LD50 or LC50 data for **sodium hexafluoroantimonate** are available. The acute toxicity is extrapolated from related compounds.

| Compound                          | Route | Species | LD50           | Reference |
|-----------------------------------|-------|---------|----------------|-----------|
| Antimony<br>Potassium<br>Tartrate | Oral  | Rat     | 115 mg/kg      |           |
| Sodium Fluoride                   | Oral  | Rat     | 31 - 102 mg/kg |           |
| Sodium Fluoride                   | Oral  | Mouse   | 26 - 94 mg/kg  |           |

### Signs and Symptoms of Acute Exposure:

- Ingestion: Gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea. In severe cases, it may lead to hemorrhagic gastritis.

- **Inhalation:** Irritation of the respiratory tract, potentially causing laryngitis, tracheitis, and bronchitis.
- **Systemic Effects:** Cardiac effects, including altered electrocardiograms (prolonged QT interval, T-wave inversion), and potential for life-threatening arrhythmias. Acute renal and hepatic injury may also occur.

## Chronic Toxicity

Long-term exposure to antimony compounds can lead to pneumoconiosis, a lung disease caused by dust inhalation. Chronic fluoride exposure is known to cause fluorosis, affecting teeth and bones.

| Endpoint         | Effect   | Compound(s) Studied                    |
|------------------|--|--|
| Respiratory      | Pneumoconiosis, chronic inflammation, fibrosis | Antimony trioxide, Antimony trisulfide |
| Cardiovascular   | Altered electrocardiograms                     | Antimony compounds                     |
| Gastrointestinal | Stomach pain, diarrhea, ulcers                 | Antimony compounds                     |
| Skeletal         | Fluorosis (pain, disability)                   | Fluoride                               |

## Carcinogenicity

There is inadequate evidence for the carcinogenicity of antimony compounds in humans, though some studies on workers exposed to antimony trioxide suggest an increased risk of lung cancer. The International Agency for Research on Cancer (IARC) classifies antimony trioxide as "possibly carcinogenic to humans" (Group 2B).

## Mutagenicity and Genotoxicity

In vitro studies on antimony compounds have shown positive results for chromosomal aberrations in human leukocytes. However, antimony compounds generally do not induce gene mutations in bacteria or cultured mammalian cells. Some studies indicate that antimony can cause oxidative DNA damage.

## Reproductive and Developmental Toxicity

Studies on rats have suggested that antimony can be transferred transplacentally and through breast milk. High doses of sodium fluoride have been shown to have adverse effects on fertility and fetotoxicity in female rats.

## Mechanisms of Toxicity

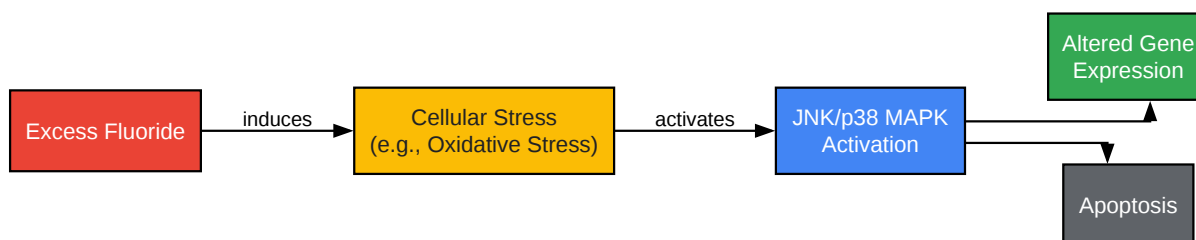
The toxicity of **sodium hexafluoroantimonate** is likely a result of the combined actions of antimony and fluoride.

**Antimony:** The primary mechanism of antimony toxicity is believed to be its ability to bind to sulfhydryl groups in proteins and enzymes, leading to their inactivation. This can disrupt cellular processes and enhance oxidative stress.

**Fluoride:** Fluoride acts as an enzymatic poison and can induce oxidative stress. It can also disrupt hormonal signaling and has been associated with neurotoxicity. In synergy with aluminum, fluoride can act as a false signal in G protein-coupled signaling cascades.

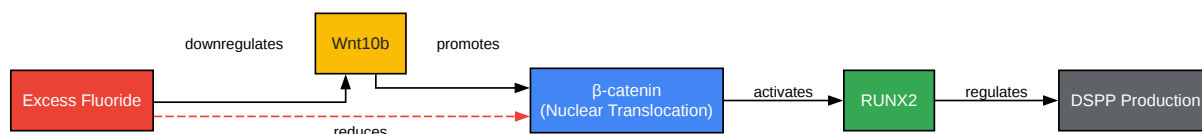
## Signaling Pathways

**Fluoride-Mediated Signaling Pathway Disruption:** Excessive fluoride exposure has been shown to affect several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and Wnt/ $\beta$ -catenin pathways.



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Caption: Fluoride-induced activation of the JNK/p38 MAPK signaling pathway.



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Caption: Fluoride-mediated downregulation of the Wnt/β-catenin signaling pathway.

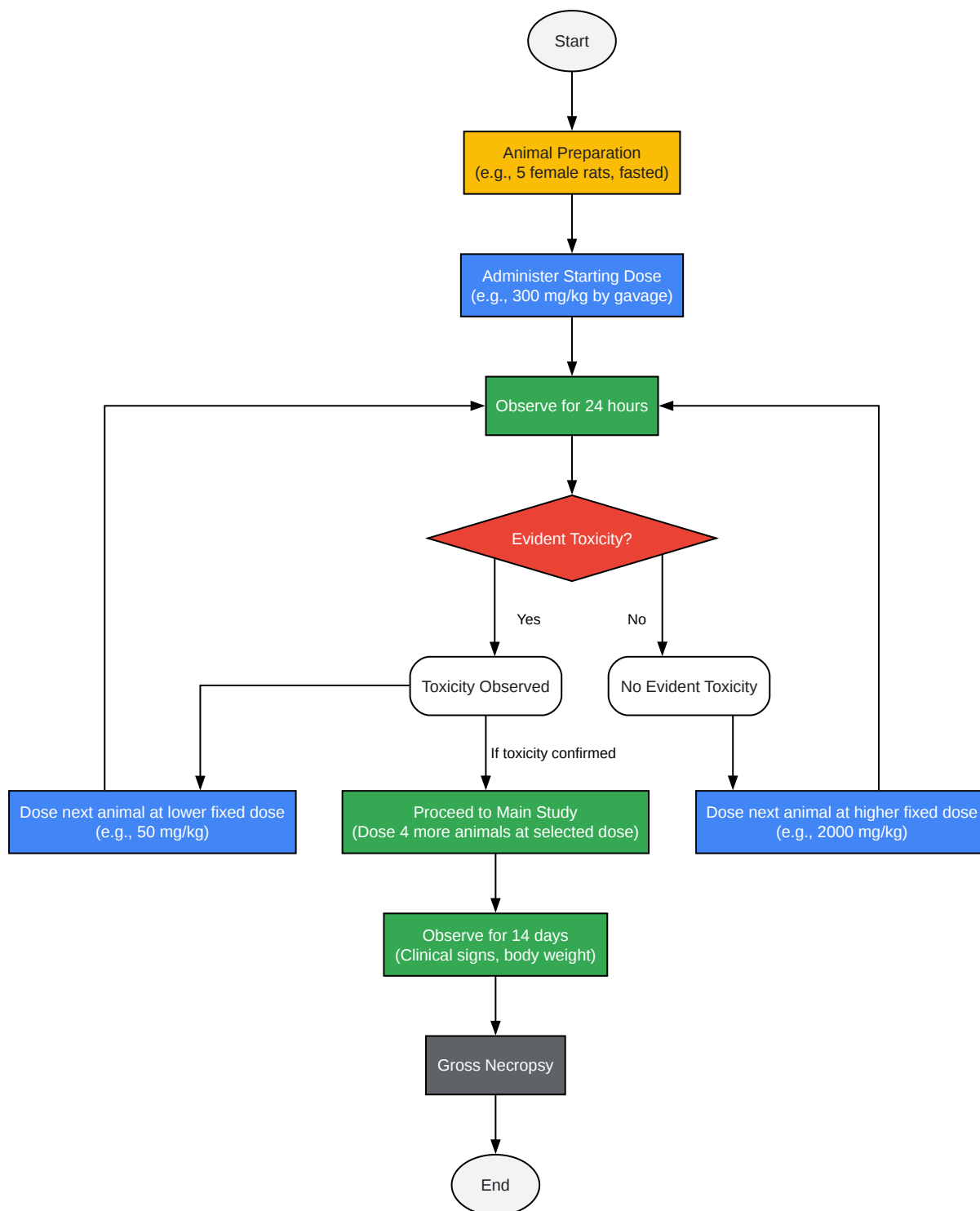
## Experimental Protocols

Detailed experimental protocols for **sodium hexafluoroantimonate** are not available. The following are generalized protocols based on OECD guidelines for acute oral and inhalation toxicity testing of chemical substances.

### Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To identify a dose that causes evident toxicity but not mortality.

Experimental Workflow:



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Caption: Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).

**Methodology:**

- **Animal Selection:** Healthy, young adult rodents (rats preferred), typically females as they are often slightly more sensitive.
- **Housing and Fasting:** Animals are caged individually or in small groups and fasted overnight before dosing (water ad libitum).
- **Dose Preparation:** The test substance is dissolved or suspended in a suitable vehicle (e.g., water or corn oil).
- **Administration:** A single dose is administered by gavage.
- **Sighting Study:** A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Dosing is sequential, with a pause of at least 24 hours between animals.
- **Main Study:** Once a dose causing evident toxicity is identified, a confirmatory group of animals is dosed at that level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

## Acute Inhalation Toxicity (Based on OECD Guideline 403)

**Objective:** To determine the median lethal concentration (LC50) and assess toxic effects from a single, short-term inhalation exposure.

**Methodology:**

- **Animal Selection:** Healthy, young adult rodents (rats are the preferred species).
- **Exposure System:** A dynamic inhalation chamber (nose-only or whole-body) is used to generate a stable concentration of the test substance in the air.

- **Atmosphere Generation:** The test substance is aerosolized as a dust or mist. Particle size distribution is characterized to ensure respirability.
- **Exposure Conditions:** Animals are exposed for a defined period (typically 4 hours).
- **Concentration Groups:** Multiple groups of animals (e.g., 5 males and 5 females per group) are exposed to different concentrations of the test substance, plus a control group exposed to clean air.
- **Observations:** Animals are monitored during and after exposure for signs of toxicity. They are observed for at least 14 days post-exposure for mortality, clinical signs, and body weight changes.
- **Pathology:** Gross necropsy is performed on all animals. Histopathology may be conducted on the respiratory tract and other target organs.
- **Data Analysis:** The LC50 is calculated using appropriate statistical methods.

## Conclusion

The toxicological properties of **sodium hexafluoroantimonate** have not been thoroughly investigated. Based on data from related antimony and fluoride compounds, it is expected to be harmful upon acute exposure via ingestion and inhalation, with the potential for chronic effects on the respiratory and skeletal systems. The mechanisms of toxicity likely involve the disruption of enzymatic functions and the induction of oxidative stress. Due to the lack of specific data, caution should be exercised when handling this compound, and further research is crucial to fully characterize its toxicological profile and establish safe exposure limits.

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